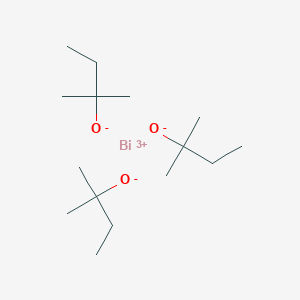

Tris(tert-amyloxy) bismuth

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(tert-amyloxy) bismuth, also known as TTB, is a bismuth-containing compound that has been widely studied in recent years due to its potential applications in various fields such as catalysis, medicine, and materials science. It is a white, crystalline solid that is soluble in organic solvents. Its molecular formula is C15H33BiO3 and it has a molecular weight of 470.40 g/mol .

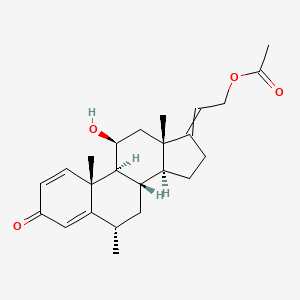

Molecular Structure Analysis

The molecular structure of Tris(tert-amyloxy) bismuth is represented by the formula C15H33BiO3 . The InChI representation of the molecule isInChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 . Physical And Chemical Properties Analysis

Tris(tert-amyloxy) bismuth has a molecular weight of 470.40 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 470.22337 g/mol . Its Topological Polar Surface Area is 69.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

“Tris(tert-amyloxy) bismuth” is a type of organic compound of bismuth. These compounds have been used in the synthesis of various other organic compounds . The bismuth atom in these compounds can directly be bound to one, two, three, four, five, or six organic radicals .

Fine Organic Synthesis

Since the discovery in 1975 of the possibility of using organic compounds of bismuth in fine organic synthesis , the number of publications devoted to the development of the synthesis methods and studying the reactivity and structural features of the organic bismuth derivatives has significantly been increased .

Medicine

Bismuth-based compounds, including “Tris(tert-amyloxy) bismuth”, have numerous biomedical applications . They are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .

Treatment of Viral Infections

Recently, the medicinal application of bismuth-based compounds was extended to potential treatments of viral infection .

Multidrug Resistant Microbial Infections

Bismuth-based compounds have shown potential in treating multidrug resistant microbial infections .

Cancer Treatment

There is ongoing research into the use of bismuth-based compounds in cancer treatment .

Imaging, Drug Delivery, and Biosensing

Bismuth-based compounds have also been used in imaging, drug delivery, and biosensing .

Nanotechnology

Studies of nanosized forms of bismuth-containing materials have recently expanded towards biomedicine . This is due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity .

Safety and Hazards

Zukünftige Richtungen

There is a growing interest in developing new bismuth compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The knowledge acquired by mechanistic studies of bismuth drugs led to the discovery of UreG as a new target for the development of urease inhibitors . Bismuth drugs could be repurposed together with clinically used antibiotics as a cotherapy to cope with the current antimicrobial resistance crisis .

Wirkmechanismus

Target of Action

Bismuth-based drugs have been primarily used to treat ulcers caused byHelicobacter pylori and other gastrointestinal ailments .

Mode of Action

It’s known that bismuth compounds exhibit antibacterial properties and have a synergistic activity when combined with antibiotics, making them ideal for multiple therapy regimens and overcoming bacterial resistance .

Biochemical Pathways

It’s known that bismuth compounds can inhibit the growth ofH. pylori . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .

Result of Action

It’s known that bismuth compounds can be effective against tumoral cells, leishmaniasis, fungi, and viruses .

Eigenschaften

IUPAC Name |

bismuth;2-methylbutan-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVTYUXJVLNLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(tert-amyloxy) bismuth | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)](/img/no-structure.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)